Decitabine

描述

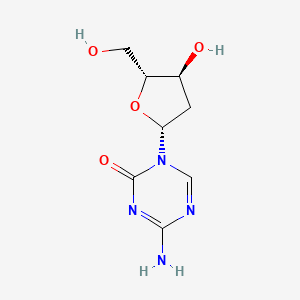

5-aza-2'-deoxycytidine is a 2'-deoxyribonucleoside.

Myelodysplastic syndromes (MDS) are a heterogeneous group of hematopoietic neoplasms with variable underlying etiology and presentation, including neutropenia and thrombocytopenia. Further mutations leading to increased proliferation of cancerous cells can eventually lead to secondary acute myeloid leukemia, which has a poor prognosis. Among treatment options, nucleoside analogues such as decitabine and [azacitidine] integrate into cellular DNA and inhibit the action of DNA methyltransferases, leading to global hypomethylation and related downstream therapeutic benefits. this compound was developed by MGI Pharma/SuperGen Inc. and was approved by the FDA for the treatment of MDS on February 5, 2006. It was first marketed under the name Dacogen®. It is also available as an oral combination product together with the cytidine deaminase inhibitor [cedazuridine].

This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.

This compound is a cytosine analogue and an intravenously administered antineoplastic agent used in the therapy of myelodysplastic syndromes. This compound is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in causing clinically apparent liver injury with jaundice.

This compound is a cytidine antimetabolite analogue with potential antineoplastic activity. This compound incorporates into DNA and inhibits DNA methyltransferase, resulting in hypomethylation of DNA and intra-S-phase arrest of DNA replication. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 7 approved and 54 investigational indications.

An azacitidine derivative and antineoplastic antimetabolite. It inhibits DNA methyltransferase to re-activate silent genes, limiting METASTASIS and NEOPLASM DRUG RESISTANCE. This compound is used in the treatment of MYELODISPLASTIC SYNDROMES, and ACUTE MYELOID LEUKEMIA.

属性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDJQYHKZQPEU-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Record name | 5-AZA-2'-DEOXYCYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030432 | |

| Record name | Decitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug., Solid | |

| Record name | 5-AZA-2'-DEOXYCYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.50e+00 g/L | |

| Record name | Decitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2353-33-5 | |

| Record name | 5-AZA-2'-DEOXYCYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19836 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Aza-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decitabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776B62CQ27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Decitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193-196 | |

| Record name | Decitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Impact of Decitabine on Tumor Suppressor Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decitabine (5-aza-2'-deoxycytidine), a cornerstone of epigenetic therapy, has demonstrated significant efficacy in the treatment of various malignancies, most notably myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a global reduction in DNA methylation. This process is particularly critical for the reactivation of tumor suppressor genes (TSGs) that have been silenced by hypermethylation, a common event in tumorigenesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on TSG expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Epigenetic Basis of Cancer and this compound's Role

Epigenetic modifications, such as DNA methylation, are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. In many cancers, the promoter regions of tumor suppressor genes are hypermethylated, leading to their transcriptional silencing and contributing to uncontrolled cell proliferation and survival.[1][2][3][4] this compound, a nucleoside analog of cytidine, acts as a hypomethylating agent, reversing this aberrant silencing and restoring the expression of critical TSGs.[1][3][5][6]

This compound's therapeutic effect is dose-dependent. At high doses, it exhibits cytotoxic activity, while at lower, clinically relevant doses, its primary effect is the inhibition of DNA methylation, leading to the re-expression of silenced genes and cellular differentiation.[5] This guide will focus on the low-dose, hypomethylating effects of this compound and its impact on the expression of key tumor suppressor genes.

Core Mechanism of Action

This compound exerts its effects through a multi-step process that begins with its incorporation into DNA and culminates in the reactivation of silenced genes.

2.1. Cellular Uptake and Activation: this compound is transported into the cell and is phosphorylated by deoxycytidine kinase to its active triphosphate form (DAC-TP).

2.2. Incorporation into DNA: During DNA replication (S-phase), DAC-TP is incorporated into the newly synthesized DNA strand in place of cytosine.[1]

2.3. DNA Methyltransferase (DNMT) Trapping: Once incorporated into the DNA, this compound forms an irreversible covalent bond with DNMT enzymes (primarily DNMT1) when they attempt to methylate the cytosine analog. This "trapping" of the enzyme leads to its degradation.[1][7]

2.4. Passive Demethylation: The depletion of active DNMTs results in a failure to maintain methylation patterns during subsequent rounds of DNA replication. This leads to a passive, replication-dependent demethylation of the genome, particularly at hypermethylated CpG islands in the promoter regions of genes.[7]

2.5. Reactivation of Tumor Suppressor Genes: The removal of repressive methylation marks from the promoters of tumor suppressor genes allows for the binding of transcription factors and the re-initiation of gene expression. This restoration of TSG function leads to various anti-tumor effects, including cell cycle arrest, induction of apoptosis, and cellular differentiation.[1][5][6]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on tumor suppressor gene expression, promoter methylation, and cellular phenotypes as reported in various preclinical studies. It is important to note that experimental conditions such as cell line, this compound concentration, and treatment duration vary between studies, which can influence the observed effects.

Table 1: this compound-Induced Re-expression of Tumor Suppressor Genes

| Tumor Suppressor Gene | Cancer Type | Cell Line | This compound Concentration | Treatment Duration | Fold Change in Expression (mRNA) | Reference |

| MLH1 | Colorectal Cancer | RKO | 2.5 µM | 72 hours | >10-fold | [8] |

| p15 (CDKN2B) | Myelodysplastic Syndromes | Patient Samples | 15 mg/m²/day | 10 days | Reactivation observed in 4 of 12 patients | [5] |

| p16 (CDKN2A) | Thoracic Malignancies | Patient Samples | 60-75 mg/m² | 72-hour infusion | 9-fold induction in one patient | [9] |

| p21 (CDKN1A) | Triple-Negative Breast Cancer | HCC38 | 500 nM | 72 hours | Increased expression observed | [10] |

| DAPK1 | Chronic Lymphocytic Leukemia | Raji | 0.5 µM | 3-12 days | Gradual upregulation | [11] |

| RASSF1A | Bladder Cancer | HT1376, T24 | 1-5 µM | Not specified | Increased protein levels | [12] |

| CDH1 | Esophageal Squamous Cell Carcinoma | EC1, EC9706 | Not specified | Not specified | Restored expression | [13] |

| FOXO1 | Myelodysplastic Syndromes | MDS-L cells | 1 µM | Not specified | Increased expression | [6] |

Table 2: this compound-Induced Demethylation of Tumor Suppressor Gene Promoters

| Tumor Suppressor Gene | Cancer Type | Cell Line/Sample Type | This compound Concentration | Treatment Duration | Change in Promoter Methylation | Reference |

| MLH1 | Colorectal Cancer | RKO | Not specified | Not specified | 54% decrease | [14] |

| DAPK1 | Chronic Lymphocytic Leukemia | Raji | 0.5 µM | 12 days | Methylation reduced from 55% to 25% | [11] |

| p15 (CDKN2B) | Myelodysplastic Syndromes | Patient Samples | Not specified | Not specified | Demethylation observed in 9 of 12 patients | [5] |

| RUNX3 | Breast Cancer | Multiple cell lines | 1 µM | 72 hours | Significant decrease in promoter methylation | [2] |

Table 3: Cellular Effects of this compound Treatment

| Cancer Type | Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Cycle | Effect on Apoptosis | Reference |

| Gastric & Lung Carcinoma | AGS, A549 | Not specified | Not specified | G2/M arrest | Induced | [1] |

| T-cell Acute Lymphoblastic Leukemia | Molt4 | 1-50 µM | Not specified | G2 arrest | Dose-dependent increase (20.9% to 62.38%) | [11] |

| Multiple Myeloma | OPM-2, NCI-H929, RPMI-8226, JJN3 | Not specified | 2-3 days | Decrease in S-phase | Significant induction | [5] |

| Human Leukemia | U937, HL60 | Not specified | Not specified | Not specified | Concentration and time-dependent induction | [15] |

| Triple-Negative Breast Cancer | Multiple cell lines | 500 nM | 72 hours | G2 arrest in G-type cells | Induced in D-type cells | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on tumor suppressor gene expression and cellular phenotypes.

4.1. Methylation-Specific PCR (MSP) for Promoter Methylation Analysis

MSP is a technique used to determine the methylation status of CpG islands in the promoter region of a gene. It involves bisulfite treatment of DNA, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Two pairs of PCR primers are then used: one specific for the methylated sequence and another for the unmethylated sequence.

-

DNA Extraction and Bisulfite Conversion:

-

Extract genomic DNA from cultured cells or tissue samples using a standard DNA extraction kit.

-

Quantify the extracted DNA using a spectrophotometer.

-

Perform bisulfite conversion of 1 µg of genomic DNA using a commercially available kit (e.g., EpiTect Bisulfite Kit, Qiagen), following the manufacturer's instructions.

-

-

PCR Amplification:

-

Design two pairs of primers for the target gene's promoter region: one pair specific to the methylated sequence (containing CpG) and another pair specific to the unmethylated sequence (containing UpG after conversion).

-

Set up two separate PCR reactions for each sample, one with the methylated-specific primers and one with the unmethylated-specific primers.

-

A typical PCR reaction mixture (25 µL) includes: 12.5 µL of 2x PCR Master Mix, 1 µL of each primer (10 µM), 2 µL of bisulfite-converted DNA, and nuclease-free water to 25 µL.

-

Use universally methylated and unmethylated DNA as positive and negative controls, respectively.

-

Perform PCR with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 35-40 cycles of 95°C for 30 seconds, an appropriate annealing temperature for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Analyze the PCR products on a 2% agarose gel stained with a DNA-binding dye.

-

The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.

-

4.2. Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of specific genes by measuring the amount of corresponding mRNA.

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from this compound-treated and control cells using an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.

-

-

Quantitative PCR:

-

Design primers specific to the target tumor suppressor gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Prepare a reaction mixture (typically 20 µL) containing: 10 µL of 2x SYBR Green or TaqMan Master Mix, 0.5 µL of each primer (10 µM), 1 µL of cDNA, and nuclease-free water to 20 µL.

-

Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

A melt curve analysis should be performed at the end of the run to ensure the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated controls.

-

4.3. Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis in a cell population.

-

Cell Preparation for Cell Cycle Analysis:

-

Harvest this compound-treated and control cells (approximately 1 x 106 cells per sample).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Cell Preparation for Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest this compound-treated and control cells (approximately 1 x 105 cells per sample).

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 100 µL of Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add 400 µL of Annexin V binding buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

For cell cycle analysis, acquire data from at least 10,000 events and analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

For apoptosis analysis, acquire data and differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

This compound's reactivation of tumor suppressor genes triggers several downstream signaling pathways that contribute to its anti-cancer effects.

Caption: this compound's core mechanism of action.

5.1.1. p53-Independent Activation of p21

This compound can induce the expression of the cyclin-dependent kinase inhibitor p21 in a manner that is independent of the tumor suppressor p53. This is a crucial mechanism for inducing cell cycle arrest in cancer cells with mutated or non-functional p53.

Caption: p53-independent activation of p21 by this compound.

5.1.2. FOXO Signaling Pathway

This compound has been shown to activate the FOXO (Forkhead box protein O) family of transcription factors, such as FOXO1 and FOXO3a, which are known tumor suppressors. This activation can lead to the transcription of genes involved in apoptosis and cell cycle arrest.

Caption: Activation of the FOXO signaling pathway by this compound.

5.2. Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on tumor suppressor gene expression.

Caption: Experimental workflow for this compound studies.

Conclusion and Future Directions

This compound's ability to reactivate tumor suppressor genes through DNA hypomethylation is a well-established mechanism underlying its anti-cancer activity. The re-expression of these critical genes leads to the induction of cell cycle arrest, apoptosis, and cellular differentiation in malignant cells. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and to develop more effective therapeutic strategies.

Future research should focus on identifying predictive biomarkers to better select patients who are likely to respond to this compound therapy. Furthermore, exploring rational combinations of this compound with other anti-cancer agents, such as histone deacetylase inhibitors or immune checkpoint inhibitors, holds promise for enhancing its therapeutic efficacy and overcoming drug resistance. A deeper understanding of the complex interplay between DNA methylation and other epigenetic modifications will be crucial for optimizing the clinical application of this compound and other epigenetic drugs in the fight against cancer.

References

- 1. Reassembly of Nucleosomes at the MLH1 Promoter Initiates Resilencing Following this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Demethylation of DNA by this compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on the Impact of Aberrant Methylation in Breast Cancer: Diagnostic, Prognostic, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone methylation is a critical regulator of the abnormal expression of POU5F1 and RASSF1A in testis cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Epigenetic Priming with this compound Augments the Therapeutic Effect of Cisplatin on Triple-Negative Breast Cancer Cells through Induction of Proapoptotic Factor NOXA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Downregulation of Death-Associated Protein Kinase 1 (DAPK1) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hypermethylation-modulated down-regulation of CDH1 expression contributes to the progression of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. KLF4, DAPK1 and SPG20 promoter methylation is not affected by DNMT1 silencing and hypomethylating drugs in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Decitabine and induction of viral mimicry response

An In-depth Technical Guide to Decitabine-Induced Viral Mimicry

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DAC), a DNA methyltransferase (DNMT) inhibitor, has demonstrated significant anti-neoplastic activity beyond its classical role of reactivating tumor suppressor genes. A key mechanism contributing to its efficacy is the induction of a "viral mimicry" response. By inhibiting DNA methylation, this compound leads to the transcriptional activation of endogenous retroviruses (ERVs), which results in the accumulation of cytoplasmic double-stranded RNA (dsRNA).[1][2][3][4] This dsRNA is recognized by cellular pattern recognition receptors, triggering an innate immune response analogous to an antiviral defense, characterized by the production of type I interferons (IFNs) and subsequent apoptosis and enhanced tumor immunogenicity.[1][3][4] This guide provides a detailed overview of the core mechanisms, signaling pathways, quantitative effects, and experimental protocols relevant to the study of this compound-induced viral mimicry.

Core Mechanism of Action

This compound is a cytidine analogue that, upon incorporation into DNA, covalently traps and targets DNA methyltransferase 1 (DNMT1) for degradation.[5][6] This leads to a global reduction in DNA methylation.[6] A critical consequence of this hypomethylation is the transcriptional de-repression of repetitive elements in the genome, particularly endogenous retroviruses (ERVs).[1][3][7] ERVs are remnants of ancient retroviral infections that constitute a significant portion of the human genome and are typically silenced by DNA methylation.[7]

The transcription of these ERVs from both DNA strands leads to the formation and accumulation of double-stranded RNA (dsRNA) molecules in the cytoplasm.[3][8][9] This accumulation of endogenous dsRNA is the central event that initiates the viral mimicry response, tricking the cell into mounting an anti-viral defense.[1][3][4]

The dsRNA Sensing and Interferon Signaling Pathway

The viral mimicry state is mediated by specific innate immune signaling pathways that detect cytoplasmic dsRNA.

-

dsRNA Sensing : The primary sensor for dsRNA generated by ERVs is Melanoma Differentiation-Associated protein 5 (MDA5).[7][8] Another sensor, Retinoic acid-Inducible Gene I (RIG-I), may also be involved.[7][10]

-

Signal Transduction : Upon binding dsRNA, MDA5 undergoes a conformational change and activates the Mitochondrial Antiviral-Signaling protein (MAVS).[3][7] MAVS then acts as a scaffold to recruit and activate downstream kinases, most notably TANK-binding kinase 1 (TBK1).

-

Interferon Regulatory Factor Activation : TBK1 phosphorylates and activates Interferon Regulatory Factor 7 (IRF7) and IRF3.[1][8] Activated IRF7 and IRF3 translocate to the nucleus.

-

Type I Interferon Production : In the nucleus, IRF7 and IRF3 drive the transcription of type I interferons (IFN-α, IFN-β) and interferon-stimulated genes (ISGs).[1][3][4]

-

Autocrine/Paracrine Signaling : Secreted Type I IFNs bind to the interferon-α/β receptor (IFNAR) on the cell surface, activating the JAK-STAT signaling pathway, which further amplifies the expression of ISGs, leading to outcomes like apoptosis, cell cycle arrest, and enhanced immune recognition.[1][11]

Quantitative Effects of this compound Treatment

The induction of the viral mimicry response by this compound has been quantified across various cancer cell lines. Low, transient doses are often sufficient to trigger a durable response.[7][8]

Table 1: this compound-Induced Gene Expression Changes in Cervical Cancer Cells Cell Line: HeLa (HPV18+), Treatment: 0.3 µM DAC for 72h

| Gene | Fold Change (mRNA vs. Control) | Time Point | Reference |

| IRF7 | ~3.5-fold increase | 72h post-treatment | [8] |

| MDA5 | ~2.5-fold increase | 72h post-treatment | [8] |

| dsRNA | Significant cytoplasmic increase | 3 to 11 days post-treatment | [8] |

Table 2: this compound-Induced Apoptosis in Cervical Cancer Cells Cell Line: HeLa (HPV18+), Treatment: 1 µM DAC for 72h, measured by Annexin-V/7-AAD FACS

| Time Point | % Early Apoptotic Cells | % Late Apoptotic Cells | Reference |

| 3 days post-treatment | ~10% | ~15% | [8] |

| 11 days post-treatment | ~15% | ~25% | [8] |

Table 3: this compound-Induced Gene Expression in Triple-Negative Breast Cancer (TNBC) Cell Line: p53-mutated TNBC

| Gene | Fold Change (mRNA vs. Control) | Reference |

| IRF7 | 16-fold upregulation | [12] |

Impact on Tumor Microenvironment and Immunogenicity

The viral mimicry response extends beyond cell-intrinsic effects, significantly remodeling the tumor microenvironment (TME) to be more immunogenic.

-

Enhanced Antigen Presentation : this compound treatment upregulates the expression of Major Histocompatibility Complex (MHC) class I molecules, improving the presentation of tumor antigens to CD8+ T cells.[1][8][13]

-

Increased Immune Checkpoint Expression : The interferon response can lead to the upregulation of immune checkpoint proteins like PD-L1 on tumor cells.[1][8] While this can be an immune escape mechanism, it also provides a therapeutic opportunity, sensitizing tumors to immune checkpoint blockade (ICB) therapies like anti-PD-1.[14][15][16]

-

T-Cell Recruitment : The response promotes the expression of chemokines that attract immune cells, such as T lymphocytes, into the tumor.[17] Studies have shown an increase in tumor-infiltrating CD4+ and CD8+ lymphocytes following this compound treatment.[16]

Key Experimental Protocols

Validating the induction and consequences of the viral mimicry response requires a multi-faceted experimental approach.

General Experimental Workflow

A typical in vitro experiment involves treating cancer cell lines with a low dose of this compound for a defined period (e.g., 72 hours), followed by a "chase" period where the drug is removed, and cells are analyzed at various time points to assess the durability of the response.[8]

Protocol: dsRNA Detection by Immunofluorescence (IF)

This method visualizes the accumulation of cytoplasmic dsRNA.[18]

-

Cell Plating : Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

-

Treatment : Treat cells with this compound and a vehicle control as per the experimental design.

-

Fixation : At the desired time point, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization : Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate with a primary antibody specific for dsRNA (e.g., J2 monoclonal antibody) overnight at 4°C.

-

Secondary Antibody Incubation : Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting : Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging : Visualize and capture images using a fluorescence or confocal microscope. Quantify the cytoplasmic fluorescence intensity per cell.

Protocol: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of cells undergoing early and late apoptosis.[8]

-

Cell Collection : At the desired time point, harvest both adherent and floating cells. Centrifuge to pellet the cells.

-

Washing : Wash the cell pellet with cold PBS.

-

Staining : Resuspend cells in 1X Annexin-V binding buffer. Add fluorochrome-conjugated Annexin-V (e.g., Annexin-V FITC) and a viability dye (e.g., 7-AAD or Propidium Iodide).

-

Incubation : Incubate for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells promptly using a flow cytometer.

-

Live cells : Annexin-V negative / 7-AAD negative.

-

Early apoptotic cells : Annexin-V positive / 7-AAD negative.

-

Late apoptotic/necrotic cells : Annexin-V positive / 7-AAD positive.

-

Protocol: Gene Expression Analysis by qPCR

This method quantifies the transcriptional upregulation of key genes in the viral mimicry pathway.[8]

-

RNA Extraction : Lyse treated and control cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Assess RNA quality and quantity.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction : Set up the quantitative PCR reaction using a qPCR master mix (e.g., SYBR Green), sequence-specific primers for target genes (e.g., IRF7, IFNB1, MDA5) and a housekeeping gene (GAPDH, ACTB), and the synthesized cDNA.

-

Data Analysis : Run the reaction on a qPCR instrument. Calculate the relative gene expression fold change using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to controls.

Conclusion and Future Perspectives

This compound's ability to induce a viral mimicry response represents a powerful anti-cancer mechanism that bridges epigenetic therapy and immunotherapy.[19] This response not only triggers direct tumor cell killing but also remodels the tumor microenvironment to be more susceptible to immune attack.[15] Understanding the intricacies of this pathway is crucial for optimizing this compound's use, particularly in combination with immune checkpoint inhibitors.[4] Future research will likely focus on identifying biomarkers—such as the basal expression level of ERVs or dsRNA sensors—to predict patient response to this compound-based therapies and to develop novel combination strategies that can further amplify this potent anti-tumor immune state.[20]

References

- 1. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noncanonical immune response to the inhibition of DNA methylation by Staufen1 via stabilization of endogenous retrovirus RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting DNA methylation causes an interferon response in cancer via dsRNA including endogenous retroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. Augmenting chemotherapy with low-dose this compound through an immune-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. A Novel Cognition of this compound: Insights into Immunomodulation and Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Treatment Induces a Viral Mimicry Response in Cervical Cancer Cells and Further Sensitizes Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying how chemotherapy drug works could deliver personalized cancer treatment | EurekAlert! [eurekalert.org]

- 10. Host DNA Demethylation Induced by DNMT1 Inhibition Up-Regulates Antiviral OASL Protein during Influenza a Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. Epigenetic Induction of Cancer-Testis Antigens and Endogenous Retroviruses at Single-Cell Level Enhances Immune Recognition and Response in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound co-operates with the IL-33/ST2 axis modifying the tumor microenvironment and improving the response to PD-1 blockade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low-dose this compound enhances the effect of PD-1 blockade in colorectal cancer with microsatellite stability by re-modulating the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Methods to detect endogenous dsRNA induction and recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring viral mimicry combined with epigenetics and tumor immunity: new perspectives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Double-stranded RNA induction asa potential dynamic biomarkerfor DNA-demethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Decitabine's Role in Epi-Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decitabine, a hypomethylating agent, is emerging as a potent modulator of the tumor microenvironment, capable of transforming immunologically "cold" tumors into "hot" tumors susceptible to immunotherapy. By inhibiting DNA methyltransferases (DNMTs), this compound reverses epigenetic silencing of genes critical for anti-tumor immunity. This guide provides an in-depth technical overview of this compound's mechanisms of action in the context of epi-immunotherapy, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the complex biological pathways involved. The synergistic effects of this compound with immune checkpoint inhibitors and other immunotherapeutic modalities offer a promising avenue for the development of novel and more effective cancer treatments.

Core Mechanisms of this compound in Epi-Immunotherapy

This compound's primary mechanism of action is the inhibition of DNA methyltransferases, leading to a reduction in DNA methylation, particularly at CpG islands in gene promoter regions. This hypomethylation reactivates the expression of silenced genes, including those involved in immune recognition and response.

Upregulation of Tumor-Associated Antigens (TAAs) and Neoantigens

Epigenetic silencing is a common mechanism for tumors to evade immune surveillance by downregulating the expression of TAAs, such as cancer-testis antigens (CTAs). This compound treatment has been shown to induce the re-expression of these antigens, making tumor cells more visible to the immune system.

-

Cancer-Testis Antigens (CTAs): In various cancers, this compound treatment leads to the upregulation of CTAs like MAGE-A1, MAGE-A3, and NY-ESO-1.[1] This increased expression can be several-fold higher compared to untreated cells.[2]

-

Neoantigens: this compound can also increase the expression of neoantigen-encoding genes, further enhancing the immunogenicity of tumor cells.[2]

Enhancement of Antigen Presentation Machinery (APM)

Effective T-cell-mediated anti-tumor immunity relies on the proper functioning of the antigen presentation machinery. This compound can upregulate key components of the APM, including:

-

Major Histocompatibility Complex (MHC) Class I: this compound treatment has been observed to increase the surface expression of MHC class I molecules on tumor cells, facilitating the presentation of TAAs and neoantigens to CD8+ T cells.

-

Other APM Components: The expression of other essential APM components, such as transporters associated with antigen processing (TAP) and proteasome subunits, can also be enhanced by this compound.

Modulation of the Tumor Microenvironment (TME)

This compound exerts profound effects on the TME, shifting it from an immunosuppressive to an immunostimulatory state.

-

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to decrease the frequency and suppressive function of MDSCs, a key immunosuppressive cell population in the TME.

-

Modulation of Regulatory T cells (Tregs): The effect of this compound on Tregs can be context-dependent. Some studies report a decrease in Treg frequency or function, while others suggest a potential for Treg stabilization.

-

Infiltration of Effector T cells: By increasing tumor immunogenicity and reducing immunosuppressive cells, this compound promotes the infiltration and activation of cytotoxic T lymphocytes (CTLs) into the tumor.

Induction of Viral Mimicry

This compound can induce a state of "viral mimicry" within tumor cells by upregulating the expression of endogenous retroviruses (ERVs). The resulting double-stranded RNA (dsRNA) can trigger innate immune pathways, leading to the production of type I interferons and further enhancing the anti-tumor immune response.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the role of this compound in epi-immunotherapy.

Table 1: Clinical Efficacy of this compound in Combination with PD-1 Inhibitors

| Cancer Type | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference |

| Relapsed/Refractory Classical Hodgkin Lymphoma | This compound + Camrelizumab | Anti-PD-1 Naïve | 71% | 79% (at 34.5 months follow-up) | 35.0 months | [3][4] |

| Relapsed/Refractory Classical Hodgkin Lymphoma | Camrelizumab Monotherapy | Anti-PD-1 Naïve | 32% | 32% (at 34.5 months follow-up) | 15.5 months | [3][4] |

| Relapsed/Refractory Classical Hodgkin Lymphoma | This compound + Camrelizumab | Progressed after PD-1 blockade | 52-68% | 24-36% | 20.0-21.6 months | [5][6][7] |

| Drug-Resistant Relapsed/Refractory Alimentary Tract Cancer | This compound + Chemotherapy ± CIK cells | Heavily pretreated | 24.44% (overall) | 4.44% (overall) | Favorable compared to pre-resistant therapy | [8][9] |

| Drug-Resistant Relapsed/Refractory Alimentary Tract Cancer | This compound + Chemotherapy + CIK cells | Heavily pretreated | 28% | 4% | Favorable compared to pre-resistant therapy | [8][9] |

| Newly Diagnosed Acute Myeloid Leukemia (Older Patients) | This compound | - | 17.8% (CR+CRp) | - | - | [10] |

| Newly Diagnosed Acute Myeloid Leukemia (Older Patients) | Treatment Choice (Supportive Care or low-dose Cytarabine) | - | 7.8% (CR+CRp) | - | - | [10] |

| Advanced Non-Small Cell Lung Cancer (NSCLC) | Nivolumab | Heavily pretreated | 17.1% (all doses) | - | - | [9] |

| Advanced Non-Small Cell Lung Cancer (NSCLC) | Nivolumab (3 mg/kg) | Heavily pretreated | 24.3% | - | - | [9] |

| Resectable Stage I-III NSCLC | Neoadjuvant Nivolumab | - | 10% (Partial Response) | 45% (Major Pathologic Response) | - | [11] |

| Advanced Solid Tumors | Pembrolizumab | Pretreated | Varies by tumor type | Varies by tumor type | - | [12] |

Table 2: Preclinical Effects of this compound on Immune Markers

| Cell Line/Model | This compound Concentration/Dose | Marker | Fold Change/Effect | Reference |

| Colorectal Cancer Cell Lines (metastatic 1872 Col) | Not specified | PD-L1 | 10-fold increase | [2][12][13] |

| Colorectal Cancer Cell Lines (metastatic 1872 Col) | Not specified | NY-ESO-1 | 5-fold increase | [2][12][13] |

| Breast Cancer Cell Lines | 3 µM | Various Cancer-Testis Antigens | Upregulation | [3] |

| AML Peripheral Blood Blasts | 20mg/m²/day for 10 days | NY-ESO-1 and MAGEA3/A6 | Induction of expression | [1] |

| NSCLC Cell Lines (SK-MES-1) | 0.44 µM (8h) | Colony Formation | 47.3% reduction | [5][6] |

| NSCLC Cell Lines (NCI-H520) | 0.44 µM (8h) | Colony Formation | 21.7% reduction | [5][6] |

| NSCLC Cell Lines (SK-MES-1 and NCI-H520) | 4.4 µM (8h) | Colony Formation | 76% reduction | [5][6] |

| NSCLC Cell Lines (SK-MES-1 and NCI-H520) | 4.4 µM (24h) | Colony Formation | >90% reduction | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's role in epi-immunotherapy.

In Vitro Treatment of Cancer Cell Lines

Objective: To assess the effect of this compound on gene expression, cell viability, and immunogenicity of cancer cell lines.

Protocol:

-

Cell Culture: Culture cancer cell lines (e.g., NSCLC, colorectal, melanoma) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO and store at -20°C. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).[7][14]

-

Treatment: Seed cells in multi-well plates at a predetermined density. After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, 72 hours). For longer-term experiments, the medium containing this compound may need to be refreshed every 24 hours.[15]

-

Downstream Analysis: Following treatment, harvest the cells for various analyses:

-

RNA Extraction and qRT-PCR: To quantify the expression of TAAs, APM components, and other immune-related genes.[3]

-

Flow Cytometry: To analyze the surface expression of MHC class I, PD-L1, and other markers.

-

Western Blotting: To detect protein levels of target genes.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of this compound.[14]

-

In Vivo Mouse Models

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound alone or in combination with immunotherapy in a living organism.

Protocol:

-

Animal Models: Utilize immunodeficient (e.g., NSG) mice for xenograft models with human cancer cell lines or syngeneic mouse models (e.g., C57BL/6) for immunocompetent studies with murine cancer cell lines.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of the mice.[16]

-

This compound Administration:

-

Preparation: Dissolve this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO).[14]

-

Dosing and Schedule: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosing regimens can vary, for example, 0.1 mg/kg three times a week[8] or 1.25 mg/m² for 5 consecutive days.[17]

-

-

Combination Therapy: For combination studies, administer immunotherapy agents (e.g., anti-PD-1 antibodies) according to established protocols, either concurrently or sequentially with this compound.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Monitor the overall health and body weight of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors, spleens, and lymph nodes for:

-

Immunohistochemistry (IHC) or Immunofluorescence (IF): To analyze the immune cell infiltration in the tumor.

-

Flow Cytometry: To characterize immune cell populations in the tumor and lymphoid organs.

-

RNA and Protein Analysis: To assess gene and protein expression changes in the tumor tissue.

-

Cytotoxicity Assay (Chromium-51 Release Assay)

Objective: To measure the ability of cytotoxic T lymphocytes (CTLs) to kill this compound-treated tumor cells.

Protocol:

-

Target Cell Preparation: Treat tumor cells with this compound or vehicle control as described in the in vitro protocol.

-

Chromium-51 Labeling:

-

Co-culture:

-

Plate the labeled target cells in a 96-well V-bottom plate.

-

Add effector cells (e.g., antigen-specific CTLs) at various effector-to-target (E:T) ratios.[4]

-

Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer like Triton X-100).[20]

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C to allow for CTL-mediated killing.

-

Measurement of 51Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[20]

-

Flow Cytometry for Immune Cell Phenotyping

Objective: To identify and quantify different immune cell populations (e.g., MDSCs, Tregs) in the tumor microenvironment and peripheral blood.

Protocol:

-

Single-Cell Suspension Preparation:

-

Tumors: Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension. Filter the suspension through a cell strainer.

-

Spleen/Lymph Nodes: Mechanically dissociate the tissue and pass through a cell strainer.

-

Peripheral Blood: Collect blood and perform red blood cell lysis.

-

-

Staining:

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers specific for the cell populations of interest.

-

MDSCs (Mouse): A common panel includes antibodies against CD45, CD11b, Gr-1 (Ly6G/Ly6C). Further subtyping can be done with Ly6G and Ly6C to distinguish granulocytic and monocytic MDSCs.[21][22][23][24]

-

Tregs (Human/Mouse): A typical panel includes antibodies against CD3, CD4, CD25, and an intracellular stain for FoxP3.[13][15][25][26][27]

-

-

-

Intracellular Staining (for FoxP3):

-

After surface staining, fix and permeabilize the cells using a specialized buffer kit.

-

Incubate the cells with an anti-FoxP3 antibody.

-

-

Data Acquisition: Acquire the stained samples on a flow cytometer.

-

Data Analysis:

-

Use flow cytometry analysis software (e.g., FlowJo) to gate on the cell populations of interest based on their forward and side scatter properties and marker expression.

-

Start with gating on live, single cells, then on broader populations (e.g., CD45+ hematopoietic cells), and subsequently on the specific subsets of interest.

-

RNA Sequencing (RNA-seq)

Objective: To perform a comprehensive analysis of the transcriptome of this compound-treated cells or tumors.

Protocol:

-

RNA Extraction: Isolate high-quality total RNA from cells or tissues using a commercial kit. Perform DNase treatment to remove any contaminating genomic DNA.[28]

-

Library Preparation:

-

RNA QC: Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

mRNA Enrichment or rRNA Depletion: For a focus on protein-coding genes, enrich for poly(A)-tailed mRNA. For a broader view of the transcriptome, deplete ribosomal RNA (rRNA).[29]

-

Fragmentation and cDNA Synthesis: Fragment the RNA and perform reverse transcription to generate first-strand cDNA, followed by second-strand synthesis to create double-stranded cDNA.[29]

-

Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library via PCR.[28][29][30][31][32]

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.

-

Pathway Analysis: Perform gene set enrichment analysis to identify biological pathways that are significantly altered by this compound treatment.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound-mediated epi-immunotherapy.

Caption: Core mechanism of this compound in epi-immunotherapy.

Caption: General experimental workflow for this compound studies.

Caption: this compound's modulation of the tumor microenvironment.

Conclusion and Future Directions

This compound's ability to reprogram the tumor immune landscape provides a strong rationale for its use in epi-immunotherapy. The synergistic effects observed when combining this compound with immune checkpoint inhibitors are particularly promising and have shown significant clinical benefit in some malignancies. Future research should focus on optimizing dosing schedules and identifying predictive biomarkers to select patients most likely to respond to these combination therapies. Further investigation into the complex interplay between this compound, the various components of the tumor microenvironment, and different immunotherapeutic agents will be crucial for the continued development of this innovative treatment paradigm. The detailed protocols and visualized pathways in this guide offer a foundational resource for researchers dedicated to advancing the field of epi-immunotherapy.

References

- 1. Induction of cancer testis antigen expression in circulating acute myeloid leukemia blasts following hypomethylating agent monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Epigenetic Therapy of Non-Small Cell Lung Cancer Using this compound (5-Aza-2′-Deoxycytidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Epigenetic Therapy of Non-Small Cell Lung Cancer Using this compound (5-Aza-2′-Deoxycytidine) [frontiersin.org]

- 7. Low-dose this compound enhances the efficacy of viral cancer vaccines for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ASCO Post [ascopost.com]

- 10. Facebook [cancer.gov]

- 11. onclive.com [onclive.com]

- 12. dovepress.com [dovepress.com]

- 13. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The combination of this compound and aspirin inhibits tumor growth and metastasis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 20. revvity.com [revvity.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. oncology.labcorp.com [oncology.labcorp.com]

- 24. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 29. m.youtube.com [m.youtube.com]

- 30. sequencing.roche.com [sequencing.roche.com]

- 31. RNA-seq library preparation for comprehensive transcriptome analysis in cancer cells: The impact of insert size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. documents.thermofisher.com [documents.thermofisher.com]

Decitabine: A Technical Guide to Its Role in Cancer Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decitabine (5-aza-2'-deoxycytidine) is a potent antineoplastic agent with a well-established dual mechanism of action. At high doses, it exhibits cytotoxic effects, while at lower, non-cytotoxic concentrations, it functions as a powerful epigenetic modulator.[1] This guide focuses on the latter, exploring the core mechanisms by which this compound induces differentiation in cancer cells. By inhibiting DNA methyltransferases (DNMTs), this compound leads to genome-wide and promoter-specific DNA hypomethylation.[2] This process reactivates silenced tumor suppressor and differentiation-associated genes, fundamentally altering cellular programming.[3][4] This document provides a detailed overview of the molecular pathways involved, quantitative data on its effects, and the experimental protocols used to elucidate its function, serving as a comprehensive resource for professionals in oncology and drug development.

Core Mechanism of Action: DNA Hypomethylation

The primary mechanism of this compound is the inhibition of DNA methyltransferases, particularly DNMT1.[5] In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common epigenetic event that leads to their silencing.[6][7]

-

Cellular Uptake and Activation: this compound, a cytidine analog, enters the cell and is phosphorylated into its active triphosphate form (DAC-TP).[8]

-

DNA Incorporation: During the S phase of the cell cycle, DAC-TP is incorporated into newly synthesized DNA in place of deoxycytidine.[2][8]

-

DNMT Trapping: When DNMTs attempt to methylate the cytosine analog, the nitrogen at the 5-position of the azacytosine ring forms an irreversible covalent bond with the enzyme.[2]

-

Enzyme Depletion and Hypomethylation: This "trapping" sequesters and leads to the degradation of DNMTs, preventing the maintenance of methylation patterns during subsequent rounds of DNA replication. The result is a passive, replication-dependent demethylation of the genome.[9]

-

Gene Reactivation: The removal of methyl marks from promoter regions allows for the re-expression of previously silenced genes that can drive cells towards a more differentiated and less malignant state.[10]

Signaling Pathways Modulated by this compound in Cancer Cell Differentiation

This compound-induced hypomethylation impacts multiple signaling pathways critical to cell fate determination. By reactivating key upstream regulators or downstream effectors, this compound can override oncogenic programs and re-engage developmental pathways that lead to differentiation.

NOTCH1 Signaling in Bladder Cancer

In muscle-invasive bladder cancer (MIBC), this compound has been shown to induce differentiation by upregulating the NOTCH1 signaling pathway.[11][12]

-

Mechanism: Low, non-cytotoxic doses of this compound cause demethylation of the NOTCH1 promoter and enhancer regions, leading to increased NOTCH1 transcription and protein expression.[11] The activation of its intracellular domain (ICN1) subsequently reduces the expression of differentiation markers like Cytokeratin 5 (CK5).[11][12] This pathway is also associated with significant IL-6 release, which contributes to morphological changes.[12]

C/EBPα-PU.1 Pathway in Acute Myeloid Leukemia (AML)

In FLT3-ITD positive AML, this compound leverages the C/EBPα-PU.1 signaling axis to induce differentiation and apoptosis.[13]

-

Mechanism: this compound treatment upregulates the expression of the transcription factors C/EBPα and PU.1. PU.1, a master regulator of myeloid differentiation, subsequently binds to the promoter of the FMS-like tyrosine kinase 3 (FLT3) gene, repressing its expression.[13] Downregulation of the constitutively active FLT3-ITD mutant and its downstream targets triggers apoptosis and the expression of myeloid differentiation markers like CD11b.[13]

FOXO Activation in Myelodysplastic Syndromes (MDS)

In MDS, this compound's therapeutic effects are mediated, in part, through the reactivation of Forkhead Box O (FOXO) transcription factors, such as FOXO1 and FOXO3A.[14][15]

-

Mechanism: In MDS cells, FOXO proteins are often inactivated via hyperphosphorylation.[14][15] this compound treatment not only increases the expression of FOXO genes but also reduces their phosphorylation levels, leading to their activation.[15] Active FOXO proteins then translocate to the nucleus and induce the transcription of genes involved in cell cycle arrest (e.g., CDKN1A, CDKN1B), apoptosis, and cellular differentiation.[15]

References

- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Mechanism of action of this compound in treating acute lymphoblastic leukemia [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Demethylation of DNA by this compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Demethylation of DNA by this compound in cancer chemotherapy - ProQuest [proquest.com]

- 8. This compound promotes the differentiation of poorly differentiated gastric cancer cells and enhances the sensitivity of NK cell cytotoxicity via TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound, a DNA-demethylating agent, promotes differentiation via NOTCH1 signaling and alters immune-related pathways in muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of FLT3 through this compound-activated C/EBPa-PU.1 signal pathway in FLT3-ITD positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Models for Studying the Effects of Decitabine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models utilized to investigate the therapeutic effects of Decitabine, a DNA methyltransferase (DNMT) inhibitor. This compound has garnered significant interest for its ability to induce gene re-expression and exert anti-tumor activity in various malignancies. This document details the in vitro, in vivo, and ex vivo models that form the foundation of our understanding of this compound's mechanism of action and preclinical efficacy.

In Vitro Models: Cellular Systems for Mechanistic Insights

In vitro models are indispensable for dissecting the molecular mechanisms of this compound and for high-throughput screening. These models primarily involve the use of established cancer cell lines and primary tumor cells.

Cancer Cell Lines

A diverse range of human cancer cell lines has been employed to study this compound's effects across different tumor types. These studies are crucial for determining dose-dependent responses, identifying molecular determinants of sensitivity, and elucidating the signaling pathways modulated by the drug.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (hours) | Assay Method |

| K562 | Chronic Myeloid Leukemia | 0.26 ± 0.02 | 96 | Trypan Blue |

| K562/DAC (Resistant) | Chronic Myeloid Leukemia | 3.16 ± 0.02 | 96 | Trypan Blue |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 84.461 | 72 | CCK-8 |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10.113 | 96 | CCK-8 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not specified | - | CCK-8 |

| Raji | Burkitt's Lymphoma | 0.054 | Not specified | Not specified |

| Jurkat | T-cell Leukemia | 1.2 | Not specified | Not specified |

| HL-60 | Acute Promyelocytic Leukemia | Not specified | - | Not specified |

| ML-1 | Acute Myeloid Leukemia | Not specified | - | Not specified |

| Breast Cancer Lines | Breast Cancer (various subtypes) | 0.001 - 0.074 | 72 | Colony-forming assay |

Experimental Protocol: Determination of IC50 using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (5-aza-2'-deoxycytidine)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Count cells and adjust the concentration to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of this compound in complete medium to achieve a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the highest concentration of solvent used).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

In Vivo Models: Evaluating Systemic Efficacy and Toxicity

In vivo models are critical for assessing the anti-tumor efficacy, pharmacokinetics, pharmacodynamics, and toxicity of this compound in a whole-organism context.

Xenograft Models

Xenograft models involve the transplantation of human cancer cells or tissues into immunodeficient mice.

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice (e.g., NOD/SCID or NSG mice). These models are useful for evaluating the effect of this compound on tumor growth and metastasis. For instance, this compound has been shown to suppress tumor growth and pulmonary metastasis in murine models of 4T1 mammary carcinoma and MC38 colon adenocarcinoma[1][2].

-

Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor. Studies using T-cell lymphoblastic lymphoma (T-LBL) PDX models have demonstrated that this compound treatment leads to prolonged lymphoma-free survival[3][4].

Syngeneic Models

Syngeneic models utilize immunocompetent mice, allowing for the investigation of the interplay between this compound treatment and the host immune system. These models are crucial for studying the immunomodulatory effects of this compound. For example, in a mouse EL4 tumor model, this compound treatment resulted in the infiltration of IFN-γ producing T lymphocytes and induced tumor rejection, an effect that was dependent on CD8+ T cells[5].

Table 2: Summary of In Vivo Studies with this compound

| Model Type | Cancer Type | Mouse Strain | This compound Dose and Schedule | Key Findings |

| Xenograft (CDX) | MLL-rearranged ALL | NSG | 0.1 mg/kg, intraperitoneally, three times a week | Prolonged survival by 8.5 days, but insufficient to prevent leukemia outgrowth[6][7]. |

| Xenograft (CDX) | 4T1 Mammary Carcinoma | BALB/c and Nude | Subcutaneous injection every other day for 3-4 weeks | Suppressed tumor growth and pulmonary metastasis[1][2]. |

| Xenograft (CDX) | MC38 Colon Adenocarcinoma | C57BL/6 and Nude | Subcutaneous injection every other day for 3-4 weeks | Inhibited tumor growth[1][2]. |

| Xenograft (PDX) | T-cell Lymphoblastic Lymphoma (T-LBL) | Not specified | 0.5 mg/kg, intraperitoneally, daily for 5 days (1 or 2 cycles) | Prolonged lymphoma-free survival in all PDX models[3][4]. |

| Syngeneic | High-grade Sarcoma | Not specified | Not specified | Combination with gemcitabine improved survival and slowed tumor growth in an immune-independent manner[8]. |

| Syngeneic | EL4 Lymphoma | C57BL/6 | 1.0 mg/kg, once daily for 5 days | Induced anti-tumor CTL responses and tumor rejection[5]. |